molecular formula C14H15ClO2 B14242371 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid CAS No. 481704-86-3

6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

Katalognummer: B14242371
CAS-Nummer: 481704-86-3
Molekulargewicht: 250.72 g/mol
InChI-Schlüssel: ZGJPCDMCGVZUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid derivatives with additional carboxyl groups.

    Reduction: Formation of 6-(4-Chlorophenyl)-4-methylcyclohexane-1-carboxylic acid.

    Substitution: Various substituted derivatives of the 4-chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Bromophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Fluorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

    6-(4-Methylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its bromine, fluorine, and methyl analogs.

Eigenschaften

CAS-Nummer

481704-86-3

Molekularformel

C14H15ClO2

Molekulargewicht

250.72 g/mol

IUPAC-Name

6-(4-chlorophenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H15ClO2/c1-9-2-7-12(14(16)17)13(8-9)10-3-5-11(15)6-4-10/h2-6,12-13H,7-8H2,1H3,(H,16,17)

InChI-Schlüssel

ZGJPCDMCGVZUFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.